molecular formula C18H24F3NO2 B12927503 Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate

Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate

Cat. No.: B12927503
M. Wt: 343.4 g/mol
InChI Key: WOUZBNWNCNNUOH-LPYMAVHISA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidic acid ethyl ester . This name reflects its core structural components:

  • A cyclohexyl group substituted at the para position of a phenyl ring.
  • A trifluoromethyl group (-CF₃) at the meta position of the same phenyl ring.
  • A methoxyiminoethyl ester functional group attached to the benzyl position.

The (E)-configuration denotes the spatial arrangement of substituents around the imine double bond (C=N), where the higher-priority groups (the ethoxy oxygen and the benzyl moiety) reside on opposite sides. This stereochemical designation is critical for distinguishing it from its (Z)-isomer.

Structural representations include:

  • 2D Depiction : A benzene ring substituted with cyclohexyl (C₆H₁₁) at position 4 and trifluoromethyl (-CF₃) at position 3, with a methoxyiminoethyl ester (-O-N=C(OEt)-CH₃) attached to the methylene bridge.
  • SMILES Notation : C(C(N[C@@]([C@](O[C@](CC=C)(CC)C)(C1=CC=CC=C1)[H])(C)[H])=O)(F)(F)F.
  • InChI Key : FXHONEFMAFIFIH-KMFMINBZSA-N, which encodes stereochemical and connectivity details.

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for this compound is 1418144-65-6 , a unique identifier assigned by the Chemical Abstracts Service. Alternative names and synonyms include:

Alternative Name Source Context
Ethyl N-[4-cyclohexyl-3-(trifluoromethyl)benzyl]oxyacetimidate Synthetic intermediate nomenclature
Ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanimidate IUPAC variant
N-(4-cyclohexyl-3-trifluoromethylbenzyloxy)acetimidic acid ethyl ester Functional group emphasis

These names emphasize either the ester linkage, the benzyloxyimino group, or the cyclohexyl-trifluoromethyl substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₂₄F₃NO₂ decomposes into:

Element Quantity Atomic Contribution
Carbon 18 12.01 × 18 = 216.18
Hydrogen 24 1.01 × 24 = 24.24
Fluorine 3 19.00 × 3 = 57.00
Nitrogen 1 14.01 × 1 = 14.01
Oxygen 2 16.00 × 2 = 32.00

Total Molecular Weight : 216.18 + 24.24 + 57.00 + 14.01 + 32.00 = 343.43 g/mol . Minor discrepancies in reported weights (e.g., 343.4 vs. 343.39 g/mol) arise from rounding differences in isotopic abundance calculations.

Properties

Molecular Formula

C18H24F3NO2

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl (1E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidate

InChI

InChI=1S/C18H24F3NO2/c1-3-23-13(2)22-24-12-14-9-10-16(15-7-5-4-6-8-15)17(11-14)18(19,20)21/h9-11,15H,3-8,12H2,1-2H3/b22-13+

InChI Key

WOUZBNWNCNNUOH-LPYMAVHISA-N

Isomeric SMILES

CCO/C(=N/OCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)/C

Canonical SMILES

CCOC(=NOCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate typically involves the reaction of ethanone, 1-[3-ethyl-4-(hydroxymethyl)phenyl]-,O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]oxime with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate has several scientific research applications, including:

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biochemical pathways, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share the ethyl (E)-acetimidate core, which is reactive in nucleophilic substitution reactions.
  • The presence of electron-withdrawing groups (-CF₃ in the target compound vs. mesitylsulfonyl in the comparator) enhances stability during synthesis .

Key Differences :

Property This compound Ethyl (E)-N-((Mesitylsulfonyl)oxy)acetimidate
Substituent 4-Cyclohexyl-3-(trifluoromethyl)benzyl Mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl)
Molecular Weight ~415.4 g/mol (calculated) ~312.4 g/mol (reported)
Application Siponimod intermediate Precursor for O-(mesitylsulfonyl)hydroxylamine
Reactivity Higher steric hindrance due to cyclohexyl group Faster sulfonation due to mesityl group

Research Findings :

  • The mesitylsulfonyl derivative exhibits superior solubility in polar aprotic solvents (e.g., DCM), enabling efficient large-scale synthesis . In contrast, the trifluoromethyl-cyclohexyl analog requires careful solvent selection (e.g., anhydrous DCM) to prevent decomposition .
  • The cyclohexyl group in the target compound enhances lipophilicity (logP ~4.2), favoring blood-brain barrier penetration in Siponimod, whereas the mesitylsulfonyl analog lacks this property .

Trifluoromethylbenzothiazole Derivatives

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (from EP3348550A1) share the trifluoromethyl motif but differ in backbone structure and application .

Comparison Highlights :

  • Pharmacological Role : Benzothiazole derivatives are primarily explored as kinase inhibitors or antimicrobial agents, unlike the S1P-targeting function of the target compound .
  • Synthetic Complexity : The acetimidate intermediate requires precise stereochemical control (E-configuration), whereas benzothiazole derivatives are synthesized via simpler amide couplings .

Perfluorinated Benzenesulfonamides

Perfluorinated analogs (e.g., [52026-59-2]) from the Pharos Project share trifluoromethyl groups but incorporate additional fluorinated chains, leading to extreme hydrophobicity and environmental persistence .

Key Contrasts :

  • Environmental Impact : The target compound’s cyclohexyl group allows biodegradation pathways absent in fully fluorinated sulfonamides .
  • Thermal Stability : Perfluorinated sulfonamides exhibit higher thermal stability (>300°C) due to strong C-F bonds, whereas the acetimidate decomposes above 150°C .

Biological Activity

Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate, with the molecular formula C18H24F3NO2C_{18}H_{24}F_3NO_2 and a molecular weight of approximately 343.384 g/mol, is a complex organic compound notable for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a cyclohexyl moiety attached to a benzyl ether. Its unique structure contributes to its lipophilicity and potential pharmacological effects. The following table summarizes its key physical properties:

PropertyValue
Molecular FormulaC₁₈H₂₄F₃NO₂
Molecular Weight343.384 g/mol
Density1.16 g/cm³
CAS Number1418144-65-6

Synthesis

The synthesis of this compound typically involves multiple steps in organic synthesis, focusing on the formation of the ether and imine functionalities. Methods include:

  • Formation of the Benzyl Ether : Reacting cyclohexyl-3-(trifluoromethyl)benzyl alcohol with ethyl chloroacetate.
  • Imine Formation : Condensing the resulting product with acetimidic acid derivatives.

These reactions are significant for its utility in synthetic organic chemistry and medicinal chemistry .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, structural analogs have been investigated for their ability to inhibit tumor growth and metastasis in various cancer models.

  • Mechanism of Action : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially leading to increased cytotoxicity against cancer cells.
  • Case Studies : A study demonstrated that related compounds significantly reduced cell viability in breast cancer cell lines, suggesting a promising avenue for further research .

Pharmacological Studies

Pharmacodynamics and pharmacokinetics studies are essential for understanding the biological implications of this compound:

  • Absorption and Distribution : Due to its lipophilic nature, the compound is expected to have good absorption characteristics.
  • Metabolism : Preliminary studies suggest that metabolic pathways may involve hydrolysis and conjugation reactions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
SiponimodContains similar trifluoromethyl and cyclohexyl groupsApproved for multiple sclerosis treatment
DacomitinibFeatures a similar benzene ring structureUsed in cancer therapy targeting EGFR
AcalabrutinibContains a trifluoromethyl groupSelective Bruton's tyrosine kinase inhibitor

This compound stands out due to its specific combination of functional groups, which may confer unique properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate?

  • Methodology :

  • Reaction Conditions : Use palladium-catalyzed cross-coupling or nucleophilic substitution for introducing the trifluoromethyl and cyclohexyl groups. Monitor temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Adjust stoichiometry of the benzyloxyacetimidate precursor and ethylating agent (e.g., ethyl iodide) in a 1:1.2 molar ratio to minimize side products .

Q. How is the structural integrity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1\text{H}-NMR (400 MHz, CDCl3_3) identifies key peaks: δ 1.25 (t, 3H, -OCH2_2CH3_3), δ 4.15 (q, 2H, -OCH2_2CH3_3), and δ 7.2–7.4 (m, aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: 434.3; observed: 434.2) .
  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation) verifies stereochemistry and bond angles (e.g., C-N-O bond angle: 120.5°) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Storage Protocol :

  • Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the imidate group .
  • Monitor degradation via periodic LC-MS analysis; shelf life ≥5 years under optimal conditions .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., TRPV1 receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to TRPV1’s vanilloid pocket. Key interactions: Trifluoromethyl group with Leu547, and benzyloxy moiety with Tyr511 .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

Q. What analytical strategies resolve contradictions in degradation pathway data for this compound?

  • Approach :

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Use UPLC-PDA to track degradants (e.g., oxanilic acid derivatives) .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to trace cleavage sites. For example, 13C^{13}\text{C}-ethyl groups help identify ester hydrolysis .

Q. How are impurities profiled and quantified during scale-up synthesis?

  • Protocol :

  • Impurity Identification : Use LC-HRMS (Q-TOF) to detect trace impurities (e.g., Siponimod Alcohol impurity at m/z 433.5) .
  • Quantification : Develop a validated HPLC method (LOD: 0.05%, LOQ: 0.1%) with a calibration curve (R2^2 >0.999) for major impurities .

Q. What methodologies validate the compound’s enantiomeric purity?

  • Techniques :

  • Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol 85:15) to resolve (E) and (Z) isomers. Retention times: 12.3 min (E) vs. 14.7 min (Z) .
  • Circular Dichroism (CD) : Compare experimental CD spectra (λ = 220–260 nm) with computational predictions (Gaussian 16) to confirm configuration .

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